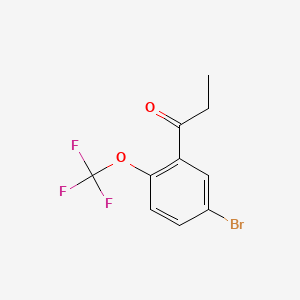

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene

Description

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene (CAS: 1261439-45-5) is a substituted aromatic compound featuring a bromo group at position 4, a propanoyl (COCH2CH3) group at position 2, and a trifluoromethoxy (OCF3) group at position 1. This molecule is structurally distinct due to the combination of electron-withdrawing (Br, OCF3) and electron-donating (propanoyl) substituents, which influence its reactivity and applications in organic synthesis. It is primarily used as a building block in medicinal chemistry and materials science, particularly in Pd-catalyzed cross-coupling reactions to construct complex heterocycles .

Properties

IUPAC Name |

1-[5-bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-2-8(15)7-5-6(11)3-4-9(7)16-10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOEZQMXBRJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742693 | |

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261439-45-5 | |

| Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor followed by the introduction of the propanoyl and trifluoromethoxy groups. One common method involves the bromination of 2-propanoyl-1-(trifluoromethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to obtain the desired compound with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The propanoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is utilized in various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The propanoyl group may participate in covalent bonding or hydrogen bonding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences

Key Observations :

- Electron Effects: The propanoyl group in the target compound introduces steric bulk and electron-withdrawing character compared to simpler halogenated analogs (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) .

- Reactivity: Chloro or fluoro substituents (e.g., 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene) enhance electrophilicity but reduce steric hindrance compared to the propanoyl group .

Reactivity in Pd-Catalyzed Reactions

Table 2: Reaction Yields in Pd-Catalyzed Arylations

Key Observations :

- Steric Influence: The propanoyl group in the target compound may hinder coupling reactions compared to smaller substituents (e.g., OCF3 or F), which achieve >90% yields with imidazoheterocycles .

- Electronic Effects : Trifluoromethoxy groups enhance electrophilicity, enabling high regioselectivity in C–H activation reactions .

Key Observations :

- The propanoyl group in the target compound is critical for synthesizing bioactive molecules, while simpler analogs are preferred in materials science due to cost and synthetic accessibility .

Biological Activity

4-Bromo-2-propanoyl-1-(trifluoromethoxy)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H8BrF3O2

Molecular Weight: 303.07 g/mol

CAS Number: 1261439-45-5

The compound features a bromine atom and a trifluoromethoxy group, which are known to influence its reactivity and biological interactions. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to known antibiotics. The mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation: It potentially alters receptor activity, affecting signal transduction pathways related to inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) similar to those of established antibiotics like ciprofloxacin. This study highlights its potential as an alternative antimicrobial agent.

Study 2: Cancer Cell Apoptosis

In a controlled experiment involving breast cancer cell lines, treatment with the compound resulted in a significant increase in apoptotic cells compared to untreated controls. Flow cytometry analysis confirmed the activation of apoptotic pathways, providing insights into its anticancer mechanism .

Comparative Analysis

| Property | This compound | Standard Antibiotics | Standard Anticancer Agents |

|---|---|---|---|

| Antimicrobial Activity | High efficacy against multiple strains | Varies | N/A |

| Anticancer Activity | Induces apoptosis in specific cell lines | N/A | High |

| Anti-inflammatory Activity | Reduces cytokine production | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.